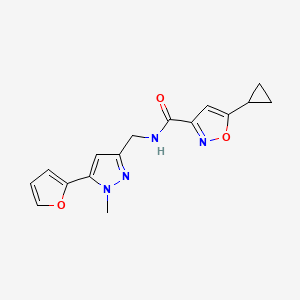

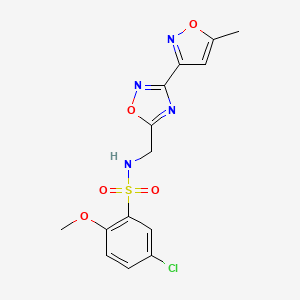

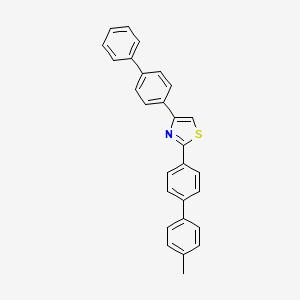

N-(4-propan-2-ylcyclohexyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-propan-2-ylcyclohexyl)prop-2-enamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. PCE is a derivative of cyclohexamine and is structurally similar to phencyclidine (PCP). PCE was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.

科学的研究の応用

Property Enhancer in Aqueous Bentonite Mud

The compound has been evaluated for its effectiveness as an additive in water-based drilling fluids . Specifically, it was used in the synthesis of two polyelectrolytes, CP4 and CP5, which were found to enhance the properties of aqueous bentonite mud . The presence of the compound in these polyelectrolytes provided thermal resistance and salt tolerance, making them suitable for use in drilling fluids for deeper formations where higher temperatures are experienced .

Fluid-Loss Reduction in Drilling Fluids

In addition to enhancing the properties of drilling fluids, the compound also demonstrated significant fluid-loss reduction . Specifically, CP4, one of the polyelectrolytes synthesized using the compound, provided 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C .

Synthesis of Enamides

The compound has been used in the direct synthesis of enamides via electrophilic activation of amides . This novel, one-step N-dehydrogenation of amides to enamides employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This reaction is characterized by its simple setup and broad substrate scope .

Broad Substrate Scope

The compound’s unique reactivity profile makes it a versatile reactant in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Its resistance to hydrolysis and tunable reactivity make it a valuable tool in the synthesis of a wide range of compounds .

Chemical Industry

The compound is commercially available and can be purchased from chemical suppliers. This suggests that it may have various other applications in the chemical industry, although specific details are not provided.

特性

IUPAC Name |

N-(4-propan-2-ylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPYFPUCADHXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-propan-2-ylcyclohexyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)

![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)